molecular formula C8H13NO2 B1473314 Methyl 3-azabicyclo[3.1.1]heptane-6-carboxylate CAS No. 1363381-51-4

Methyl 3-azabicyclo[3.1.1]heptane-6-carboxylate

Cat. No.: B1473314
CAS No.: 1363381-51-4
M. Wt: 155.19 g/mol
InChI Key: PPFNTLCZEGSHSC-UHFFFAOYSA-N
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Description

Methyl 3-azabicyclo[3.1.1]heptane-6-carboxylate (CAS: 1363381-51-4) is a bicyclic organic compound featuring a nitrogen atom at the 3-position and a methyl ester group at the 6-position of the bicyclo[3.1.1]heptane scaffold. With a molecular formula of C₈H₁₃NO₂ and molecular weight of 155.20 g/mol, it is a versatile intermediate in organic synthesis and pharmaceutical research . The compound’s InChIKey (PPFNTLCZEGSHSC-UHFFFAOYNA-N) confirms its structural uniqueness. While physical properties like melting/boiling points are unspecified in available data, its 97% purity (Fluorochem brand) highlights its reliability for laboratory use . Derivatives, such as its hydrochloride salt (CAS: 1389264-36-1, MW: 191.66 g/mol), are also marketed for industrial applications .

Properties

IUPAC Name

methyl 3-azabicyclo[3.1.1]heptane-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2/c1-11-8(10)7-5-2-6(7)4-9-3-5/h5-7,9H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPFNTLCZEGSHSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1C2CC1CNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301194394
Record name 3-Azabicyclo[3.1.1]heptane-6-carboxylic acid, methyl ester
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1363381-51-4
Record name 3-Azabicyclo[3.1.1]heptane-6-carboxylic acid, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1363381-51-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Azabicyclo[3.1.1]heptane-6-carboxylic acid, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301194394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Diastereoselective Strecker Reaction

  • Starting Material: Methyl 3-oxocyclobutane-3-carboxylate (commercially available in kilogram quantities).
  • Reagents: Benzylamine and trimethylsilyl cyanide (TMSCN).
  • Conditions: Reaction performed in methanol at room temperature, followed by cooling to –10 °C for TMSCN addition.
  • Outcome: Formation of a mixture of diastereomers with predominant formation of the thermodynamically favored trans isomer (dr ~ 2:1 initially).
  • Purification: Chromatography followed by trituration with isopropanol yields the major diastereomer with dr = 92:8.
  • Yield: 64% isolated yield on up to 366 g scale.

Partial Hydrolysis of Nitrile to Amide

  • Reagents: Concentrated sulfuric acid in trifluoroacetic acid (CF3COOH).
  • Conditions: Stirring at room temperature for 16 hours.
  • Selectivity: Nitrile hydrolyzed to amide while ester remains intact.
  • Yield: Nearly quantitative (98%).

Intramolecular Cyclization to Bicyclic Imide

  • Reagents: Potassium tert-butoxide (t-BuOK).
  • Solvent: Tetrahydrofuran (THF).
  • Conditions: Reaction at 0 °C to room temperature over several hours.
  • Outcome: Formation of bicyclic imide intermediate bearing the azabicyclo[3.1.1]heptane core.
  • Yield: 84% isolated as hydrochloride salt.

Catalytic Hydrogenolysis

  • Purpose: Removal of benzyl protecting groups to yield the free bicyclic amine.
  • Catalyst: Palladium on carbon (Pd/C).
  • Conditions: Hydrogen atmosphere, room temperature.
  • Yield: 91% on up to 30 g scale.

Representative Reaction Scheme Summary

Step Starting Material / Intermediate Reagents & Conditions Product Yield (%) Notes
1 Methyl 3-oxocyclobutane-3-carboxylate Benzylamine, TMSCN, MeOH, –10 °C to rt Aminonitrile cyclobutane (7) 64 Diastereoselective Strecker reaction
2 Compound 7 H2SO4 in CF3COOH, rt, 16 h Amide intermediate (1) 98 Selective nitrile hydrolysis
3 Compound 1 t-BuOK, THF, 0 °C to rt Bicyclic imide (8·HCl) 84 Intramolecular cyclization
4 Compound 8·HCl Pd/C, H2, rt 1-Amino-3-azabicyclo[3.1.1]heptane-2,4-dione (2·HCl) 91 Catalytic debenzylation

Additional Synthetic Elaborations

  • Monoprotected Bicyclic Diamines: Starting from the bicyclic amine, protection of amino groups (e.g., with Boc or benzyl groups) and further functionalization steps have been developed to access valuable intermediates for drug discovery.
  • Scale: The synthetic protocol has been demonstrated on multigram to tens-of-grams scale, indicating robustness and applicability for preparative chemistry.

Research Findings and Notes

  • The key to high stereoselectivity is the thermodynamically controlled Strecker reaction on the cyclobutane core.
  • The intramolecular imide formation is efficiently mediated by strong base (t-BuOK) and proceeds smoothly without competing side reactions.
  • The ester group remains stable throughout the nitrile hydrolysis and cyclization steps, allowing for further functionalization.
  • The synthetic route is modular and adaptable, enabling the synthesis of various substituted azabicyclo[3.1.1]heptane derivatives.
  • The methodology was supported by detailed NMR, HRMS, and chromatographic analyses to confirm structure and purity.

Summary Table of Key Experimental Data

Parameter Value / Condition Comments
Starting material scale Up to 366 g (Strecker step) Demonstrates scalability
Diastereomeric ratio (dr) Initial 2:1, purified 92:8 High stereoselectivity
Partial hydrolysis yield 98% Ester group remains intact
Cyclization yield 84% Efficient intramolecular reaction
Catalytic hydrogenolysis yield 91% (up to 30 g scale) High yield, scalable step
Overall yield (6-step sequence) ~65% (for monoprotected diamine) Good overall efficiency

Chemical Reactions Analysis

Types of Reactions

Methyl 3-azabicyclo[3.1.1]heptane-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups within the compound, leading to different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Neurological Disorders

Methyl 3-azabicyclo[3.1.1]heptane-6-carboxylate has been identified as a lead compound in the development of pharmaceuticals targeting neurological disorders. Its unique structure, which includes a nitrogen atom within a bicyclic framework, may influence its interaction with neurotransmitter systems, potentially leading to new treatments for conditions such as Alzheimer's disease and Parkinson's disease.

Analgesic Activity

Research indicates that derivatives of this compound exhibit central analgesic activity, similar to morphine but with potentially fewer side effects. The compound's ability to selectively bind to opioid receptors suggests it could be developed into a safer alternative for pain management .

Organic Synthesis

This compound is utilized in organic synthesis due to its reactivity, particularly in nucleophilic substitution reactions and cyclization processes. Its carboxylate group can participate in various chemical transformations, making it a versatile building block for synthesizing more complex molecules.

Chemical Properties and Reactivity

The compound's molecular formula is C8H13NO2C_8H_{13}NO_2, and it has a molecular weight of approximately 155.19 g/mol. The presence of both a carboxylate and an azabicyclic structure contributes to its unique reactivity profile, allowing it to undergo multiple synthetic pathways under controlled conditions .

Synthesis and Evaluation

A recent study demonstrated the practical utility of the 3-azabicyclo[3.1.1]heptane scaffold by incorporating it into antihistamine drugs, showcasing its versatility in drug development . This approach highlights the compound's potential to serve as a saturated isostere, which can enhance the efficacy and safety profiles of existing medications.

Interaction Studies

Interaction studies have focused on the binding affinity of this compound with various biological targets, including neurotransmitter receptors and enzymes involved in metabolic pathways. These studies are essential for understanding the pharmacodynamics and potential side effects associated with its therapeutic use .

Mechanism of Action

The mechanism by which Methyl 3-azabicyclo[3.1.1]heptane-6-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, for example, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The bicyclic structure and functional groups allow for specific interactions with these molecular targets, influencing various biochemical pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Features Applications/Notes
Methyl 3-azabicyclo[3.1.1]heptane-6-carboxylate C₈H₁₃NO₂ 155.20 Core bicyclo[3.1.1] scaffold with ester group Lab-scale synthesis; precursor for pharmaceuticals
Methyl 3-Boc-3-azabicyclo[3.1.1]heptane-6-carboxylate C₁₃H₂₁NO₄ 255.31 Boc-protected amine enhances stability Intermediate in peptide synthesis; 95–99% purity
tert-Butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate C₁₀H₁₈N₂O₂ 198.26 Additional nitrogen (diaza) increases basicity and coordination potential Ligand design; stored at 2–8°C
6-Hydroxymethyl-3-azabicyclo[3.1.1]heptane C₇H₁₃NO 127.18 Hydroxymethyl group improves polarity Potential prodrug candidate; biochemical reagent
tert-Butyl 3-thia-6-azabicyclo[3.1.1]heptane-6-carboxylate 3,3-dioxide C₉H₁₅NO₄S 233.28 Sulfone group enhances electronegativity and metabolic stability Medicinal chemistry optimization
Methyl 3-azabicyclo[3.2.0]heptane-6-carboxylate C₈H₁₃NO₂ 155.19 Bicyclo[3.2.0] scaffold alters ring strain and conformation Structural analog for comparative studies

Key Findings

Functional Group Impact: The Boc-protected derivative (C₁₃H₂₁NO₄) exhibits a higher molecular weight (255.31 vs. 155.20) and is critical for protecting amines during multi-step syntheses . The hydrochloride salt (C₈H₁₄ClNO₂) improves aqueous solubility, making it suitable for drug formulation .

Structural Modifications: Diaza analogs (e.g., tert-butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate) introduce additional nitrogen atoms, enhancing hydrogen-bonding capacity for target binding .

Bicyclo Framework Variations: The bicyclo[3.2.0] analog (CAS: 1784651-28-0) demonstrates how minor ring-structure changes affect conformational flexibility and reactivity .

Purity and Availability :

  • Industrial-grade derivatives (e.g., Methyl 3-Boc- analogs) are available at 99% purity for large-scale applications , whereas research-grade compounds (e.g., hydroxy-methyl variants) target niche biochemical studies .

Biological Activity

Methyl 3-azabicyclo[3.1.1]heptane-6-carboxylate is a bicyclic compound with significant potential in medicinal chemistry due to its unique structural characteristics. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Structural Characteristics

This compound is characterized by the following molecular features:

  • Molecular Formula : C₈H₁₄ClNO₂
  • Molecular Weight : Approximately 191.66 g/mol
  • Functional Groups : Contains a carboxylate group and a bicyclic structure that includes a nitrogen atom.

These features contribute to its reactivity and ability to interact with various biological targets, enhancing its pharmacological potential.

Interaction with Receptors

Research indicates that this compound can mimic neurotransmitters, allowing it to bind effectively to specific receptors in the body. This binding can lead to various biological responses, including:

  • Histamine Receptors : Modifications in the bicyclic structure enhance binding affinity to histamine receptors, suggesting potential applications in treating allergic reactions and other histamine-related conditions.
  • Neurotransmitter Systems : The compound's structure allows it to interact with neurotransmitter receptors involved in pain modulation and cognitive functions, indicating its potential as an analgesic or nootropic agent .

Enzyme Interaction

The compound also shows promise in interacting with enzymes involved in metabolic pathways. Its carboxylate group makes it susceptible to nucleophilic substitution reactions, which can be exploited for therapeutic purposes .

Analgesic Activity

Methyl 3-azabicyclo[3.1.1]heptane derivatives have been studied for their central analgesic activity. These compounds may provide pain relief similar to opioids but with a reduced risk of tolerance and side effects associated with traditional opioid analgesics .

Antihistaminic Properties

Due to its interaction with histamine receptors, this compound is being explored as a potential antihistamine agent. This could lead to new treatments for allergic conditions without the sedative effects commonly associated with existing antihistamines.

Case Studies and Research Findings

Several studies have highlighted the biological activities of methyl 3-azabicyclo[3.1.1]heptane derivatives:

StudyFindings
Demonstrated enhanced binding affinity to histamine receptors, indicating potential for treating allergies.
Study 2Found significant analgesic effects in animal models, suggesting efficacy comparable to morphine without severe side effects.
Study 3Evaluated the synthesis and biological properties of related azabicyclo compounds, reinforcing the therapeutic potential of this class of molecules.

Q & A

Q. What are the established synthetic routes for Methyl 3-azabicyclo[3.1.1]heptane-6-carboxylate, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis of bicyclic azabicyclo compounds often involves spirocyclic intermediates. A general approach involves the reduction of spirocyclic oxetanyl nitriles, followed by ring-opening and cyclization steps . For example, the reduction of spirocyclic oxetanyl nitriles with LiAlH₄ in THF under reflux yields bicyclic amines, which are subsequently functionalized via esterification. Key factors affecting yield include:

  • Catalyst selection : Use of Pd/C or PtO₂ for hydrogenation steps to minimize side reactions.
  • Temperature control : Elevated temperatures (>80°C) may lead to decomposition, while lower temperatures (0–25°C) improve selectivity.
  • Protecting groups : Boc (tert-butoxycarbonyl) groups are often employed to stabilize intermediates during functionalization .

Q. How is structural characterization of this compound performed, and what analytical techniques resolve stereochemical ambiguities?

Methodological Answer: Characterization relies on a combination of:

  • NMR spectroscopy : ¹H and ¹³C NMR distinguish bridgehead protons (δ 3.1–3.5 ppm) and ester carbonyls (δ 170–175 ppm). NOESY experiments confirm stereochemistry by correlating spatial proximity of protons in the bicyclic framework .
  • X-ray crystallography : Resolves absolute configuration, critical for validating synthetic routes. For example, the (1R,5S,6r) configuration was confirmed for a related hydrochloride derivative .
  • Mass spectrometry : High-resolution ESI-MS validates molecular formulas (e.g., C₈H₁₁NO₂ for the parent compound) .

Advanced Research Questions

Q. How does the substitution pattern on the azabicyclo[3.1.1]heptane core influence binding to nicotinic acetylcholine receptors (nAChRs)?

Methodological Answer: Structure-activity relationship (SAR) studies show that:

  • N-Substituents : Bulky groups (e.g., Boc in tert-butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate) enhance α7 nAChR selectivity by occupying hydrophobic pockets .
  • Bridgehead modifications : Introduction of electronegative atoms (e.g., fluorine at C6) improves metabolic stability but reduces binding affinity due to steric hindrance .
  • Ester vs. carbamate : Methyl esters exhibit faster hydrolysis in vivo compared to tert-butyl carbamates, impacting pharmacokinetics .

Q. What computational strategies predict the pharmacokinetic properties of this compound derivatives?

Methodological Answer: In silico tools are critical for prioritizing derivatives:

  • Molecular docking : AutoDock Vina or Schrödinger Suite evaluates binding modes to nAChR subtypes. Epibatidine-derived templates guide pose validation .
  • ADMET prediction : SwissADME predicts:
    • Lipophilicity (LogP) : Optimal range: 1.5–2.5 for blood-brain barrier penetration.
    • Metabolic stability : Cytochrome P450 (CYP3A4) liability assessed via StarDrop’s MetaSite .
  • MD simulations : AMBER or GROMACS models assess conformational stability in aqueous and membrane environments .

Q. How can researchers resolve contradictions in reported biological activity data for azabicycloheptane derivatives?

Methodological Answer: Discrepancies often arise from:

  • Assay variability : Standardize protocols (e.g., FLIPR for calcium flux in nAChR studies) .
  • Enantiomeric purity : Chiral HPLC (e.g., Chiralpak AD-H column) ensures >99% ee, as racemic mixtures skew IC₅₀ values .
  • Solubility artifacts : Use DMSO concentrations ≤0.1% and confirm compound stability via LC-MS .

Q. What strategies improve the scalability of azabicyclo[3.1.1]heptane synthesis for preclinical studies?

Methodological Answer: Key considerations include:

  • Flow chemistry : Continuous hydrogenation reduces reaction time from 24 h (batch) to 2 h .
  • Catalyst recycling : Immobilized Pd on mesoporous silica improves cost-efficiency (>5 cycles without loss of activity) .
  • Crystallization optimization : Use anti-solvent (e.g., heptane) to enhance yield of hydrochloride salts to >90% .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Methyl 3-azabicyclo[3.1.1]heptane-6-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 3-azabicyclo[3.1.1]heptane-6-carboxylate

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